1-allyl-4-hydroxy-N'-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
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Overview
Description
1-allyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with a molecular formula of C24H20N4O5 and a molecular weight of 444.451 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-allyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves multiple steps. One common synthetic route includes the condensation of 4-hydroxy-2-quinolone with an appropriate hydrazide under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-allyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
1-allyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-allyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
1-allyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide can be compared with other similar compounds, such as:
1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides: These compounds also belong to the quinoline family and exhibit similar biological activities.
1-allyl-4-hydroxy-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-quinolinecarboxamide: This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.
1-allyl-4-hydroxy-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide: Another similar compound with different substituents, affecting its reactivity and applications.
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
InChI |
InChI=1S/C17H19N3O3/c1-4-10-20-13-9-7-6-8-12(13)15(21)14(17(20)23)16(22)19-18-11(3)5-2/h4,6-9,21H,1,5,10H2,2-3H3,(H,19,22)/b18-11+ |
InChI Key |
AHZIBNRHNNSWJK-WOJGMQOQSA-N |
Isomeric SMILES |
CC/C(=N/NC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC=C)O)/C |
Canonical SMILES |
CCC(=NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC=C)O)C |
Origin of Product |
United States |
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